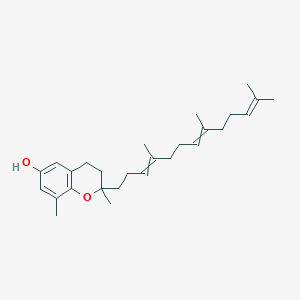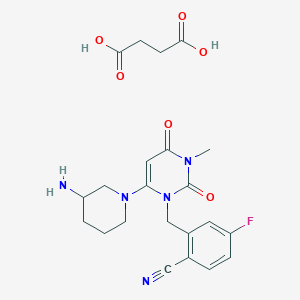
SYR-472 succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SYR-472 succinate, also known as trelagliptin succinate, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound is notable for its once-weekly dosing regimen, which offers a significant advantage in terms of patient adherence compared to other DPP-4 inhibitors that require daily administration .
Méthodes De Préparation
Industrial Production Methods: Industrial production of SYR-472 succinate likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical compounds .
Analyse Des Réactions Chimiques
Types of Reactions: SYR-472 succinate primarily undergoes metabolic reactions in the body. It is known to be a reversible, competitive, and slow-binding inhibitor of DPP-4. The compound does not undergo significant oxidation or reduction reactions under physiological conditions .
Common Reagents and Conditions: The primary reaction involving this compound is its interaction with DPP-4. This interaction is characterized by a non-covalent binding mechanism, which is essential for its inhibitory activity .
Major Products Formed: The major product formed from the interaction of this compound with DPP-4 is the inhibited enzyme complex. This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels .
Applications De Recherche Scientifique
SYR-472 succinate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used extensively in clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus. Research has shown that this compound significantly improves glycemic control with a favorable safety profile .
In addition to its primary use in diabetes treatment, this compound is also studied for its potential effects on other metabolic disorders. Its unique once-weekly dosing regimen makes it an attractive candidate for long-term treatment studies .
Mécanisme D'action
SYR-472 succinate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
The molecular target of this compound is the DPP-4 enzyme, and the pathway involved includes the incretin hormone signaling pathway. This mechanism is similar to other DPP-4 inhibitors but is distinguished by its prolonged duration of action .
Comparaison Avec Des Composés Similaires
SYR-472 succinate is compared with other DPP-4 inhibitors such as sitagliptin, alogliptin, and linagliptin. While all these compounds share a similar mechanism of action, this compound is unique due to its once-weekly dosing regimen. This feature offers a significant advantage in terms of patient adherence and convenience .
List of Similar Compounds:- Sitagliptin
- Alogliptin
- Linagliptin
- Saxagliptin
Propriétés
Formule moléculaire |
C22H26FN5O6 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid |
InChI |
InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
OGCNTTUPLQTBJI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)
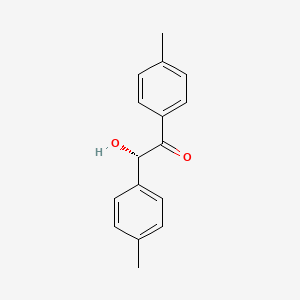
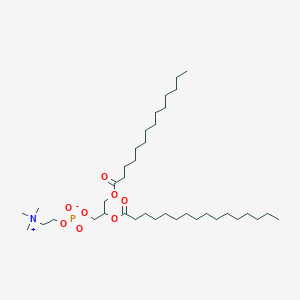
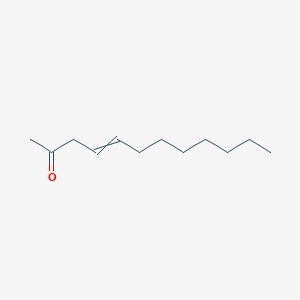
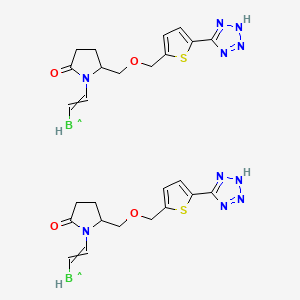
![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
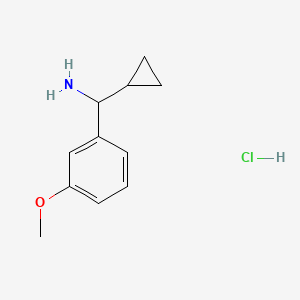
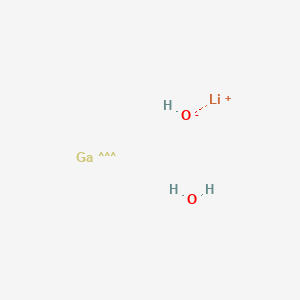
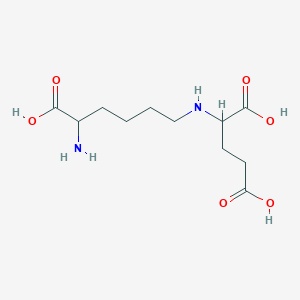
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
